1h-Oxepino[4,5-d]imidazole
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Overview
Description
1h-Oxepino[4,5-d]imidazole is a heterocyclic compound that features a fused ring system combining oxepine and imidazole moieties. This unique structure imparts distinct chemical and physical properties, making it a subject of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1h-Oxepino[4,5-d]imidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of an oxepine derivative with an imidazole precursor in the presence of a catalyst. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired compound efficiently .
Chemical Reactions Analysis
Types of Reactions: 1h-Oxepino[4,5-d]imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxepine-imidazole derivatives with additional oxygen functionalities, while substitution reactions can introduce various substituents onto the imidazole ring .
Scientific Research Applications
1h-Oxepino[4,5-d]imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 1h-Oxepino[4,5-d]imidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and the nature of the target molecules .
Comparison with Similar Compounds
Imidazole: A simpler heterocyclic compound with a wide range of applications in chemistry and biology.
Oxepine: Another heterocyclic compound that shares the oxepine ring structure with 1h-Oxepino[4,5-d]imidazole.
1,3-Diazole: A related compound with similar chemical properties and reactivity.
Uniqueness: this compound stands out due to its fused ring system, which imparts unique chemical and physical properties. This makes it more versatile and potentially more effective in certain applications compared to its simpler counterparts .
Properties
CAS No. |
873917-84-1 |
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Molecular Formula |
C7H6N2O |
Molecular Weight |
134.14 g/mol |
IUPAC Name |
1H-oxepino[4,5-d]imidazole |
InChI |
InChI=1S/C7H6N2O/c1-3-10-4-2-7-6(1)8-5-9-7/h1-5H,(H,8,9) |
InChI Key |
RJBSXFQFJYTKSD-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC=CC2=C1NC=N2 |
Origin of Product |
United States |
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